molecular formula C12H22O B1599386 (Z)-4-Dodecenal CAS No. 21944-98-9

(Z)-4-Dodecenal

Cat. No. B1599386
CAS RN: 21944-98-9
M. Wt: 182.3 g/mol
InChI Key: MMCDSVCBSAMNPL-HJWRWDBZSA-N
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Description

Typically, the description of a chemical compound includes its molecular formula, IUPAC name, and structural formula. It may also include its appearance (color, state of matter), odor, and taste if applicable.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.



Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction.



Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, molar mass, polarity, and reactivity.


Scientific Research Applications

Pheromone Communication in Insects

Research has shown that compounds similar to (Z)-4-Dodecenal play significant roles in insect communication, particularly as sex pheromones. For example, in the study by McLaughlin et al. (1974), they discovered that Z-7-dodecen-1-ol can modify the sex pheromone response of male loopers, a type of moth (McLaughlin, Mitchell, Chambers, & Tumlinson, 1974). Similarly, another study identified the sex pheromone of the spruce coneworm as consisting of compounds including (Z)-7-dodecenal, indicating the importance of such chemicals in insect communication (Grant, Prévost, Slessor, King, & West, 1987).

Biochemical Processes in Plants

Research on (Z)-4-Dodecenal and related compounds extends into the realm of plant biochemistry as well. A study conducted by Hatanaka et al. (1989) on tea chloroplasts found that an isomer of dodecenal was involved in non-enzymatic isomerization processes, indicating a potential role in plant biochemistry and possibly stress responses (Hatanaka, Kajiwara, Matsui, & Matsunaga, 1989).

Role in Human Perception and Interaction

Interestingly, (Z)-4-Dodecenal and similar compounds may also have implications in human perception. Becher et al. (2017) found that (Z)-4-undecenal, a structurally related compound, is produced by female vinegar flies and can be detected by humans in very small quantities, such as in a glass of wine. This suggests a potential for these types of compounds in sensory science and food industry applications (Becher, Lebreton, Wallin, Hedenström, Borrero, Bengtsson, Jörger, & Witzgall, 2017).

Safety And Hazards

This involves understanding the risks associated with handling the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.


Future Directions

This involves identifying areas of further research or potential applications of the compound.


properties

IUPAC Name

(Z)-dodec-4-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h8-9,12H,2-7,10-11H2,1H3/b9-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCDSVCBSAMNPL-HJWRWDBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC=CCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC/C=C\CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30885185
Record name 4-Dodecenal, (4Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30885185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Fruity, citrusy aroma
Record name (Z)-4-Dodecenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1625/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in fats and non-polar solvents; insoluble in water, Soluble (in ethanol)
Record name (Z)-4-Dodecenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1625/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.843-0.847
Record name (Z)-4-Dodecenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1625/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

(Z)-4-Dodecenal

CAS RN

21944-98-9, 30390-51-3
Record name (Z)-Dodec-4-enal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21944-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tangerinal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021944989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Dodecenal, (4Z)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Dodecenal, (4Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30885185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dodec-4-en-1-al
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.599
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-DODECANAL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TANGERINAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IJA6BV46A7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
G Eyres, JP Dufour, G Hallifax… - Journal of …, 2005 - Wiley Online Library
… a trimethylbenzaldehyde isomer, b-ionone, Z-4-dodecenal, dodecanal, and E-2-tetradecenal. … Other important odorants were b-ionone, Z-4-dodecenal, dodecanal, and E-2-tetradecenal. …
G Eyres, JP Dufour, G Hallifax, S Sotheeswaran… - Developments in Food …, 2006 - Elsevier
The character impact odorants in the essential oil of coriander leaves (Coriandrum sativum) and wild coriander leaves (Eryngium foetidum) were determined using gas chromatography-…
Number of citations: 5 www.sciencedirect.com
HD Douglas, JE Co, TH Jones, WE Conner - Journal of Chemical Ecology, 2004 - Springer
The true auklets (Genus Aethia) are small planktivorous seabirds of the Bering Sea and North Pacific. Two species, the crested and whiskered auklets produce volatile citrus-like …
Number of citations: 73 link.springer.com
HD Douglas III - The Auk, 2008 - academic.oup.com
496 Auk, VoL. 125 Page 1 496 — Letters — Auk, VoL. 125 In defense of chemical defense: Quantification of volatile chemicals in feathers is challenging.—As part of recent reviews, …
Number of citations: 9 academic.oup.com
HDD III, JE Co, TH Jones, WE Conner - researchgate.net
Abstract--The true auklets (Genus Aethia) are small planktivorous seabirds of the Bering Sea and North Pacific. Two species, the crested and whiskered auklets produce volatile citrus-…
Number of citations: 0 www.researchgate.net
V Tchakalova, E Lutz, S Lamboley… - … A European Journal, 2021 - Wiley Online Library
Amphiphilic imines prepared by condensation of a hydrophobic fragrance aldehyde with a hydrophilic amine derived from a poly(propylene oxide) and poly(ethylene oxide) diblock …
HD Douglas III - Naturwissenschaften, 2008 - Springer
Alloanointing, the transfer of chemicals between conspecifics, is known among mammals, but hitherto, the behavior has not been documented for birds. The crested auklet (Aethia …
Number of citations: 45 link.springer.com
HD Douglas III - International journal for parasitology, 2013 - Elsevier
Selection for chemical signals in birds could be influenced by parasitism as has been previously suggested for visual and acoustic displays. Crested auklets (Aethia cristatella), colonial …
Number of citations: 18 www.sciencedirect.com
B Levrand, A Herrmann - Flavour and fragrance journal, 2006 - Wiley Online Library
Light‐activated chemical delivery systems for the controlled release of fragrances have been shown to be effective in functional perfumery. Upon photolysis around 350 nm, 1‐alkoxy‐9,…
Number of citations: 20 onlinelibrary.wiley.com
D Koteska, H Wang, I Wagner-Döbler… - Frontiers in Ecology and …, 2023 - frontiersin.org
Outer Membrane Vesicles (OMVs) of the Gram-negative marine bacterium Dinoroseobacter shibae, a member of the Roseobacteraceae, were investigated for the presence of volatile …
Number of citations: 0 www.frontiersin.org

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